molecular formula C16H25NO6S2 B3145743 (2-pyridyldithio)-PEG4 acid CAS No. 581065-93-2

(2-pyridyldithio)-PEG4 acid

Cat. No.: B3145743
CAS No.: 581065-93-2
M. Wt: 391.5 g/mol
InChI Key: YOJQJVOLXIGESQ-UHFFFAOYSA-N
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Description

(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker that contains a 2-pyridyldithio group and a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable disulfide bonds with thiol groups. The PEG spacer provides flexibility and solubility, making it suitable for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a PEG derivative with a 2-pyridyldithio compound. One common method is to react a PEG derivative with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified using chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: (2-pyridyldithio)-PEG4 acid primarily undergoes thiol-disulfide exchange reactions. This involves the reaction of the 2-pyridyldithio group with free thiol groups (-SH) to form stable disulfide bonds. The reaction is typically carried out at a pH range of 7-8, which is optimal for thiol reactivity .

Common Reagents and Conditions:

Major Products: The major product of the thiol-disulfide exchange reaction is a disulfide-linked conjugate, where the 2-pyridyldithio group is replaced by a thiol group from the reactant .

Scientific Research Applications

(2-pyridyldithio)-PEG4 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-pyridyldithio)-PEG4 acid involves the formation of disulfide bonds with thiol groups on target molecules. The 2-pyridyldithio group reacts with free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules .

Comparison with Similar Compounds

Uniqueness: (2-pyridyldithio)-PEG4 acid is unique due to its PEG spacer, which provides increased solubility and flexibility compared to other crosslinkers like SPDP. This makes it particularly useful in applications where solubility and biocompatibility are critical .

Properties

IUPAC Name

3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJQJVOLXIGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 140 mg of 15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester (13a) in 5 ml of dichloromethane was added 1.0 ml of TFA and 250 μl of Et3SiH. After stirring for 2 hrs, the mixture was diluted with 5 ml of toluene. The mixture was evaporated and then co-evaporated three times with 5 ml of toluene and dried under vacuum to yield of 122 mg (99% yield) of the title compound 14a (FIG. 7). 1H NMR (CDCl3) 13.331 (s, OH), 8.770 (d, 1H, J=5.4 Hz), 8.299 (t, 1H, J=7.7+7.7 Hz), 8.130 (d, 1H, J=8.2 Hz), 7.677 (t, 1H J=6.3+6.4 Hz), 3.703˜3.556 (m, 16H), 3.109 (t, 2H, J=6.4+6.4 Hz), 2.538 (t, 2H, J=6.1+6.1 Hz); 13C NMR 175.900, 157.402, 144.807, 129.114, 124.746, 123.635, 70.452, 70.327, 70.206, 70.184, 69.881, 69.862, 67.229, 66.407, 39.320, 34.866; MS 392.73 (M+H)+, 390.76 (M−H)−.
Name
15-(2-pyridyldithio)-4,7,10,13-tetraoxapentadecanoic acid tert-butyl ester
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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